1-(1,2-Oxazole-3-carbonyl)piperidin-4-amine
Overview
Description
1-(1,2-Oxazole-3-carbonyl)piperidin-4-amine is a compound that features a piperidine ring attached to an oxazole moiety The oxazole ring is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Compounds containing oxazole and piperidine moieties have been found to interact with various biological targets . For instance, piperidine derivatives have been used in the design of drugs targeting more than twenty classes of pharmaceuticals . Oxazole derivatives have also been associated with a wide range of biological activities .
Mode of Action
It’s known that the oxazole and piperidine moieties in other compounds interact with their targets in various ways . For example, some piperidine derivatives have been found to inhibit certain kinases .
Biochemical Pathways
Compounds containing oxazole and piperidine moieties have been associated with various biochemical pathways . For instance, some piperidine derivatives have been found to affect pathways related to cancer and inflammation .
Pharmacokinetics
The pharmacokinetics of compounds can be influenced by their chemical structure, and both oxazole and piperidine moieties are common in pharmaceutical compounds .
Result of Action
Compounds containing oxazole and piperidine moieties have been associated with a variety of biological effects . For example, some piperidine derivatives have shown anticancer and anti-inflammatory effects .
Action Environment
The action of pharmaceutical compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Oxazole-3-carbonyl)piperidin-4-amine typically involves the formation of the oxazole ring followed by the attachment of the piperidine moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the oxazole ring can be synthesized through the reaction of an α-haloketone with a nitrile, followed by cyclization in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The specific conditions and reagents used can vary depending on the scale of production and the desired properties of the final compound .
Chemical Reactions Analysis
Types of Reactions
1-(1,2-Oxazole-3-carbonyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazoles with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents at specific positions on the oxazole or piperidine rings .
Scientific Research Applications
1-(1,2-Oxazole-3-carbonyl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Comparison with Similar Compounds
Similar Compounds
Oxazoline: A five-membered ring with one nitrogen and one oxygen atom, similar to oxazole but with different chemical properties.
Piperidine: A six-membered ring with one nitrogen atom, commonly found in many pharmaceuticals.
Indole: A bicyclic structure with a benzene ring fused to a pyrrole ring, known for its biological activity.
Uniqueness
1-(1,2-Oxazole-3-carbonyl)piperidin-4-amine is unique due to the combination of the oxazole and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and other scientific fields .
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(1,2-oxazol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-7-1-4-12(5-2-7)9(13)8-3-6-14-11-8/h3,6-7H,1-2,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXWKOOYFVGRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=NOC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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